![molecular formula C14H20N2O7S2 B14431688 O-Sulfo-L-tyrosyl-L-methionine CAS No. 80778-42-3](/img/no-structure.png)
O-Sulfo-L-tyrosyl-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Sulfo-L-tyrosyl-L-methionine is a compound that consists of a tyrosine residue that has been sulfated at the hydroxyl group and linked to a methionine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Sulfo-L-tyrosyl-L-methionine typically involves the sulfation of the tyrosine residue followed by peptide bond formation with methionine. The sulfation can be achieved using reagents such as 3’-phosphoadenylyl sulfate (PAPS) in the presence of tyrosylprotein sulfotransferase . The peptide bond formation can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including the use of automated peptide synthesizers. The process would require optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
O-Sulfo-L-tyrosyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The oxidized forms of methionine can be reduced back to methionine using reducing agents such as dithiothreitol (DTT).
Substitution: The sulfated tyrosine residue can participate in substitution reactions, where the sulfate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for the oxidation of methionine residues.
Reduction: Dithiothreitol (DTT) is a common reducing agent used to reduce oxidized methionine residues.
Substitution: Various nucleophiles can be used to replace the sulfate group on the tyrosine residue.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Methionine.
Substitution: Products with different functional groups replacing the sulfate group on tyrosine.
Wissenschaftliche Forschungsanwendungen
O-Sulfo-L-tyrosyl-L-methionine has several applications in scientific research, including:
Chemistry: Used as a model compound to study sulfation reactions and peptide synthesis.
Biology: Investigated for its role in protein post-translational modifications and signaling pathways.
Medicine: Potential therapeutic applications due to its involvement in biological processes such as enzyme regulation and signal transduction.
Industry: Used in the development of peptide-based drugs and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-cysteine sulfinic acid
- L-cysteic acid
- L-homocysteine
- L-homocysteine sulfinic acid
- L-homocysteic acid
- L-serine-O-sulfate
- S-sulfo-L-cysteine
Uniqueness
O-Sulfo-L-tyrosyl-L-methionine is unique due to its specific combination of a sulfated tyrosine residue and a methionine residue. This combination allows it to participate in both sulfation and redox reactions, making it a valuable compound for studying protein modifications and signaling pathways.
Eigenschaften
80778-42-3 | |
Molekularformel |
C14H20N2O7S2 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C14H20N2O7S2/c1-24-7-6-12(14(18)19)16-13(17)11(15)8-9-2-4-10(5-3-9)23-25(20,21)22/h2-5,11-12H,6-8,15H2,1H3,(H,16,17)(H,18,19)(H,20,21,22)/t11-,12-/m0/s1 |
InChI-Schlüssel |
AQZDSKRTFQPAPD-RYUDHWBXSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)O)N |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.